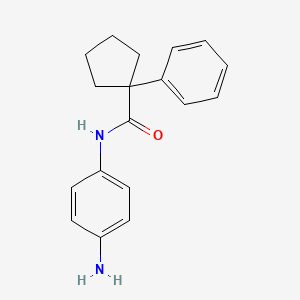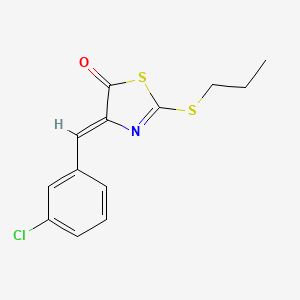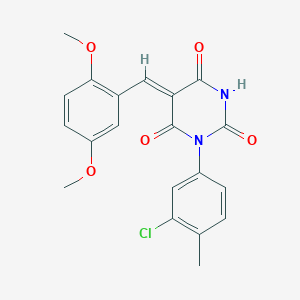![molecular formula C23H20N4O2S B4543210 4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4543210.png)
4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is an intriguing synthetic compound that has drawn attention due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound's structure combines a benzyloxybenzylidene moiety with a 1,2,4-triazole core, adorned with a methoxyphenyl group, culminating in a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multistep reaction sequence. One common approach begins with the preparation of the key intermediate, 3-(benzyloxy)benzaldehyde. This intermediate reacts with 4-methoxyphenylhydrazine in the presence of an acid catalyst, forming a hydrazone. The hydrazone then cyclizes with thiosemicarbazide under basic conditions to afford the desired 1,2,4-triazole core.
Industrial Production Methods: Scaling up this synthesis for industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry or other advanced techniques to maintain consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond.
Reduction: The benzylidene moiety is susceptible to reduction, potentially converting the double bond into a single bond.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in a suitable solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic reagents such as nitronium ions for nitration or nucleophilic reagents like thiolate ions for substitution at the benzylidene position.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Saturated benzyl derivatives.
Substitution: Variously substituted benzylidene-triazole derivatives.
Scientific Research Applications
This compound's applications span across multiple disciplines:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is explored for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Used in material sciences for developing new polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with nucleophilic sites within biological molecules, disrupting normal cellular processes.
Comparison with Similar Compounds
4-{[3-(benzyloxy)benzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Chlorinated analog offering different reactivity.
4-{[3-(benzyloxy)benzylidene]amino}-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Nitro group provides electron-withdrawing effects.
This detailed analysis covers the synthesis, reactivity, applications, and mechanisms of this fascinating compound
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-28-20-12-10-19(11-13-20)22-25-26-23(30)27(22)24-15-18-8-5-9-21(14-18)29-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPSYCTALSBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-butyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
![2-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE](/img/structure/B4543135.png)
![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)


![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B4543193.png)
![(5E)-1-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4543195.png)
![methyl 4-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4543202.png)
![N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide](/img/structure/B4543212.png)
![2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4543220.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4543227.png)
